molecular formula C10H12N4 B2901511 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine CAS No. 900641-54-5

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine

Cat. No.: B2901511
CAS No.: 900641-54-5
M. Wt: 188.234
InChI Key: ZKVONDFAKBDNMM-UHFFFAOYSA-N
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Description

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the field of immunology. This novel chemotype, based on the [1,2,4]triazolo[4,3-a]pyridine scaffold, serves as an underexploited heme-binding moiety and has been identified as a promising hit compound for the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key immunomodulatory enzyme in the tumor microenvironment, and its inhibitors are investigated for their potential to boost immune responses in cancer immunotherapy, often working in synergy with other agents . The compound acts as a catalytic holo-inhibitor, directly binding the heme cofactor within the enzyme's active site . Beyond its application in immunology, the [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in pharmaceutical research, associated with a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and central nervous system effects . The specific stereoisomer of this compound, (2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine, is also available for research requiring chiral specificity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-7-14-9(5-1)12-13-10(14)8-4-3-6-11-8/h1-2,5,7-8,11H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKVONDFAKBDNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridines with suitable electrophiles to form the triazole ring, followed by further functionalization to introduce the pyrrolidine moiety . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interact with receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Diversity in Triazolopyridine Derivatives

Triazolopyridine derivatives vary widely in substituents, which critically influence their physicochemical and biological properties. Key examples include:

Compound Substituents/Modifications Biological Activity/Application Key Data/IC50 Reference
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide Sulfonamide, ethyl, fluorobenzyl, methoxyphenyl Antimalarial IC50 = 2.24 µM
TI-12403 (N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide) Piperidine, cyanophenyl Tankyrase (TNKS) inhibition, Anticancer Stabilizes AXIN2, β-catenin downregulation
3-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyridine Thienyl group Not specified (structural analog) Molecular weight: 201.25 g/mol
6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine Bromo, pyridinyl Intermediate for further functionalization Density: 1.70 g/cm³
2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine Pyrrolidine Under investigation (structural focus) N/A N/A

Key Observations :

  • Sulfonamide substituents (e.g., in antimalarial compounds) enhance target engagement through hydrogen bonding and hydrophobic interactions .
  • Piperidine moieties (as in TI-12403) improve solubility and confer selectivity for TNKS inhibition .
  • Halogenation (e.g., bromo in compound 6-bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine) increases molecular weight and may influence metabolic stability .

Crystal Structure and Physicochemical Properties

Crystallographic data (Table 1, ) reveal that triazolopyridines adopt monoclinic crystal systems (space group P21/c). Unit cell parameters vary with substituents:

  • 3-(Pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine : a = 15.1413 Å, b = 6.9179 Å, c = 13.0938 Å, β = 105.102° .
  • 6-Bromo derivative : Reduced unit cell volume (1241.62 ų vs. 1324.16 ų) due to bromine's steric and electronic effects .

LogP values for related compounds range from 2.56 (e.g., 1,3-propanediyl-bis-5-methyltriazolopyridine) to higher values for trifluoromethyl-substituted derivatives, indicating tunable lipophilicity .

Tables and Figures :

  • Table 1 : Substituent Comparison of Key Triazolopyridine Derivatives.
  • Table 2 : Crystallographic Parameters of Selected Compounds (adapted from ).

Biological Activity

2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of heterocyclic compounds that have been extensively studied for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of PD-1/PD-L1 Interaction : A study highlighted that derivatives of [1,2,4]triazolo[4,3-a]pyridines exhibit potent inhibition of the programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1) interaction. This is crucial in cancer immunotherapy as it enhances T-cell responses against tumors. The compound A22 showed an IC50 value of 92.3 nM in inhibiting this interaction and increased interferon-γ production in co-culture models .
  • c-Met Kinase Inhibition : Another significant mechanism involves the inhibition of c-Met kinase, a receptor tyrosine kinase implicated in cancer progression. Compounds derived from [1,2,4]triazolo[4,3-a]pyridine structures demonstrated promising anti-tumor activity across various cancer cell lines. For instance, a derivative exhibited IC50 values of 0.83 µM against A549 cells and 0.15 µM against MCF-7 cells .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for [1,2,4]triazolo[4,3-a]pyridine derivatives. Modifications at specific positions on the triazole ring significantly affect their biological activity. For instance:

CompoundTargetIC50 Value
A22PD-1/PD-L192.3 nM
22ic-Met48 nM
Compound 17mPARP1<4.1 nM

These findings suggest that slight alterations in chemical structure can lead to substantial changes in potency and selectivity towards specific biological targets.

Case Studies

Several studies have reported on the efficacy of these compounds:

  • Immunotherapy : In a co-culture model involving Hep3B cells and T cells expressing PD-L1, A22 significantly enhanced T-cell activation and cytokine production.
  • Cancer Treatment : In vitro studies demonstrated that derivatives targeting c-Met kinase not only inhibited cell proliferation but also induced apoptosis in resistant cancer cell lines such as Capan-1 (BRCA2 deficient) with IC50 values less than 21.6 nM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pyrrolidine derivatives?

  • Methodology : A 5-exo-dig cyclization between chloroethynylphosphonates and hydrazinylpyridines is a robust approach. Key parameters include solvent choice (acetonitrile), temperature (60°C to reflux), and base (K₂CO₃) to promote cyclization. Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via column chromatography .
  • Critical Considerations : Substituents on the hydrazinylpyridine (e.g., nitro groups) may induce Dimroth-type rearrangements, altering the final product. For example, nitro-substituted derivatives form [1,2,4]triazolo[1,5-a]pyridines under reflux conditions .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Primary Tools :

  • ¹H/¹³C NMR : Resolve aromatic protons (7.1–8.7 ppm) and methylene groups (3.75–4.19 ppm, ²JHP = 20 Hz) in phosphorylated derivatives .
  • ³¹P NMR : Detects phosphorus-containing moieties (δ = 18–23 ppm) .
  • X-ray crystallography : Definitive proof of regiochemistry, as shown for compounds 5b (CCDC 1876881) and 14b (CCDC 1876879) .

Q. How can reaction yields be improved during heterocyclic ring formation?

  • Strategies :

  • Use electron-deficient hydrazinylpyridines to accelerate cyclization .
  • Optimize catalyst loading (e.g., 1.5 equivalents of acetic acid for imidate reactions) and avoid prolonged heating to minimize side products .

Advanced Research Questions

Q. How do computational methods enhance the design of triazolopyridine syntheses?

  • Approach : Quantum chemical calculations (e.g., reaction path searches) predict regioselectivity and transition states. For example, ICReDD combines computational modeling with experimental validation to identify optimal conditions (e.g., solvent polarity, temperature gradients) .
  • Case Study : Predicting the stability of intermediates in Dimroth rearrangements reduces trial-and-error experimentation .

Q. What mechanistic insights explain contradictory spectroscopic data in triazolopyridine derivatives?

  • Analysis : Isomeric mixtures (e.g., [1,2,4]triazolo[4,3-a]pyridines vs. [1,2,4]triazolo[1,5-a]pyridines) may arise during synthesis. Use high-resolution mass spectrometry (HRMS) and variable-temperature NMR to distinguish isomers .
  • Resolution : Boiling reaction mixtures post-cyclization drives complete rearrangement to a single isomer, as observed in nitro-substituted systems .

Q. How can phosphorylation be selectively introduced into the triazolopyridine scaffold?

  • Protocol : Chloroethynylphosphonates react regioselectively at the triazole C3 position. For benzo derivatives (e.g., quinolines), maintain anhydrous conditions to prevent hydrolysis .
  • Characterization : ³¹P NMR quantifies phosphorylation efficiency, with yields calculated via peak integration .

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